4-Fluoro-2-methyl-3-nitroanisole
Description
Contextualizing 4-Fluoro-2-methyl-3-nitroanisole within Aromatic Synthesis Research
This compound is a versatile building block in organic synthesis. Its structure, featuring a fluoro, a methyl, a nitro, and a methoxy (B1213986) group on a benzene (B151609) ring, allows for a wide range of chemical transformations. The presence of these functional groups at specific positions makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
The synthesis of this compound itself can be achieved through various routes, often involving the nitration and fluorination of a substituted anisole (B1667542) precursor. For instance, the nitration of 4-fluoro-2-methylanisole (B1583102) would be a direct approach to obtaining the target molecule. The reaction conditions for such a synthesis need to be carefully controlled to ensure the desired regioselectivity of the nitration reaction.
Significance of Anisole Derivatives in Contemporary Organic Chemistry
Anisole, or methoxybenzene, and its derivatives are fundamental scaffolds in organic chemistry. wikipedia.org The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, which means it increases the reactivity of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. wikipedia.orglearncbse.in This property is crucial for the regioselective synthesis of polysubstituted aromatic compounds.
Anisole derivatives are precursors to a wide array of products, including perfumes, insect pheromones, and pharmaceuticals. wikipedia.org For example, the Friedel-Crafts acylation of anisole is a classic reaction that demonstrates the activating and directing effects of the methoxy group, leading to the formation of methoxyacetophenone isomers. wikipedia.orgyoutube.com The reactivity and versatility of anisole derivatives make them indispensable tools for chemists in both academic and industrial research.
Table 1: Properties of Selected Anisole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Anisole | 100-66-3 | C7H8O | 108.14 | -37 | 154 |
| 4-Fluoro-2-nitroanisole | 445-83-0 | C7H6FNO3 | 171.13 | 62-64 | Not available |
| 2-Fluoro-4-nitroanisole | 455-93-6 | C7H6FNO3 | 171.13 | 103-105 | Not available |
| 4-Methyl-3-nitroanisole | 17484-36-5 | C8H9NO3 | 167.16 | 17 | 266-267 |
| 4-Fluoro-3-nitroanisole (B107196) | 61324-93-4 | C7H6FNO3 | 171.13 | Not available | Not available |
Note: Data compiled from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Research Trajectories and Future Prospects for Halogenated and Nitrated Anisoles
The field of halogenated and nitrated anisoles is continually evolving, driven by the demand for novel molecules with specific properties. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorine's high electronegativity and small size can lead to increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are desirable traits in drug discovery. researchgate.netresearchgate.net
Nitroaromatic compounds, including nitrated anisoles, are important intermediates in the synthesis of dyes, polymers, and explosives. nih.gov However, their environmental impact has led to research into their biodegradation. nih.gov Future research in this area will likely focus on developing more sustainable and environmentally friendly methods for the synthesis and application of these compounds. This includes the use of biocatalysis and the development of remediation strategies for nitroaromatic pollutants. nih.govmdpi.com
The development of new synthetic methodologies for the selective introduction of halogens and nitro groups onto the anisole scaffold remains an active area of research. For example, the nucleophilic aromatic substitution of a nitro group by a fluoride (B91410) anion is a viable strategy for the synthesis of fluorinated aromatics. mdpi.com The exploration of novel catalysts and reaction conditions will continue to expand the synthetic toolbox available to chemists, enabling the creation of new and valuable halogenated and nitrated anisole derivatives.
Structure
3D Structure
Properties
CAS No. |
122455-87-2 |
|---|---|
Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
1-fluoro-4-methoxy-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8FNO3/c1-5-7(13-2)4-3-6(9)8(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
AVHPHPWNUVXUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Methyl 3 Nitroanisole
Precursor Derivatization Strategies
Precursor derivatization strategies focus on the stepwise functionalization of simpler, more readily available starting materials. The success of these strategies hinges on the regioselectivity of each reaction step, which is governed by the electronic and steric influences of the substituents already present on the aromatic ring.
Synthesis from Fluorinated Toluene (B28343) Precursors
One logical approach begins with a fluorinated toluene derivative. A plausible precursor for this route is 4-fluoro-2-methyltoluene. The synthesis would proceed by first introducing the nitro group, followed by a step to form the anisole (B1667542) ether linkage.
The initial step would be the nitration of 4-fluoro-2-methyltoluene. The commercial production of nitrotoluenes typically involves the nitration of toluene using a mixture of nitric and sulfuric acids. nih.gov This process yields a mixture of isomers, with the ortho and para isomers being the major products. nih.gov In the case of 4-fluoro-2-methyltoluene, the fluorine atom at position 4 and the methyl group at position 2 would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the available ortho and para positions. The strong activating and ortho, para-directing methyl group, combined with the deactivating but ortho, para-directing fluorine atom, would likely favor nitration at the 3-position, which is ortho to the methyl group and meta to the fluorine.
A potential subsequent step, although less conventional, could involve the conversion of the resulting 4-fluoro-2-methyl-3-nitrotoluene to the corresponding phenol, which could then be methylated to form the anisole. This could theoretically be achieved through oxidation of the methyl group to a carboxylic acid, followed by decarboxylation and hydroxylation, or through other more complex functional group interconversions. For instance, oxidation of p-nitrotoluene to p-nitrobenzoic acid can be achieved using oxidizing agents like potassium permanganate (B83412). sciencemadness.orgwikipedia.org However, a more direct route from a different precursor is generally preferred for efficiency.
Nitration of Methylated Fluoroanisoles
A more direct and common strategy involves the nitration of a pre-formed methylated fluoroanisole. This route would begin with the synthesis of 4-fluoro-2-methylanisole (B1583102).
The nitration of 4-fluoro-2-methylanisole would then be carried out to introduce the nitro group. The methoxy (B1213986) group is a strong activating and ortho, para-directing group, while the methyl group is also activating and ortho, para-directing. The fluorine atom is deactivating but ortho, para-directing. In 4-fluoro-2-methylanisole, the positions ortho to the methoxy group are the 1- and 3-positions, and the position para is the 4-position (already substituted with fluorine). The positions ortho to the methyl group are the 1- and 3-positions, and the position para is the 5-position. The fluorine at position 4 directs to the 3- and 5-positions. The combined directing effects of the methoxy and methyl groups would strongly favor electrophilic substitution at the 3-position. A patent describing the nitration of a similar compound, N-protected-(4-fluoro-2-methoxyphenyl)aniline, uses a nitrating agent like nitric acid or potassium nitrate (B79036) in the presence of an acid such as sulfuric acid. google.com These conditions are typical for the nitration of activated aromatic rings.
| Reactant | Reagents | Predicted Product | Key Considerations |
|---|---|---|---|
| 4-Fluoro-2-methylanisole | HNO₃/H₂SO₄ | 4-Fluoro-2-methyl-3-nitroanisole | The strong ortho, para-directing effects of the methoxy and methyl groups are expected to favor nitration at the 3-position. Reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions. |
Alkoxylation Approaches for Anisole Formation
Alkoxylation, specifically methylation, is a key step in forming the anisole functional group. This is typically achieved by the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. In the context of synthesizing this compound, this would involve the methylation of 4-fluoro-2-methyl-3-nitrophenol.
This precursor, 4-fluoro-2-methyl-3-nitrophenol, could potentially be synthesized through the nitration of 4-fluoro-2-methylphenol. The hydroxyl group is a strongly activating, ortho, para-director, and the methyl group is also an activating, ortho, para-director. The fluorine is a deactivating ortho, para-director. The combined effects would likely direct nitration to the 3-position.
Once the 4-fluoro-2-methyl-3-nitrophenol is obtained, it can be converted to its corresponding phenoxide by treatment with a base, such as potassium carbonate. The subsequent reaction with a methylating agent, like methyl iodide, would yield the desired this compound. A similar procedure is used for the synthesis of 4-fluoro-3-nitroanisole (B107196) from 4-fluoro-3-nitrophenol, using potassium carbonate and methyl iodide in acetone (B3395972). chemicalbook.com
| Reactant | Reagents | Product | Reaction Conditions |
|---|---|---|---|
| 4-Fluoro-2-methyl-3-nitrophenol | 1. K₂CO₃ 2. CH₃I | This compound | Typically carried out in a polar aprotic solvent like acetone at elevated temperatures. chemicalbook.com |
Advanced Synthetic Routes and Optimization
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound. These advanced routes often provide better yields, higher selectivity, and more environmentally friendly conditions.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. acsgcipr.orgresearchgate.net While direct application to this specific molecule is not widely reported, the principles of reactions like the Buchwald-Hartwig amination can be extended to etherification. acsgcipr.org
For instance, a palladium-catalyzed coupling reaction could potentially be used to form the anisole. This might involve the reaction of a brominated precursor, such as 1-bromo-4-fluoro-2-methyl-3-nitrobenzene, with sodium methoxide (B1231860) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of such reactions. acsgcipr.org
Alternatively, copper-catalyzed Ullmann-type reactions are also used for the synthesis of diaryl ethers and could be adapted for the formation of alkyl aryl ethers. organic-chemistry.org These reactions often require harsh conditions, but modern modifications with specific ligands can allow for milder reaction temperatures. acsgcipr.orgorganic-chemistry.org
Green Chemistry Approaches for Sustainable Production
Green chemistry principles aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, green approaches could be applied to the nitration step, which traditionally uses hazardous mixed acids. rsc.orgresearchgate.net
Alternative nitrating systems that are considered greener include the use of solid-supported reagents, such as clay-supported copper(II) nitrate (claycop) or silica (B1680970) sulfuric acid. mjcce.org.mk These reagents can lead to higher selectivity and easier workup. researchgate.netmjcce.org.mk Photochemical nitration methods, using UV radiation in the presence of nitrate or nitrite (B80452) ions, have also been explored for aromatic compounds, offering a potentially milder and more controlled process. mjcce.org.mkresearchgate.netmjcce.org.mk
Another green approach involves mechanochemistry, where reactions are carried out by ball milling, often with minimal or no solvent. rsc.org A saccharin-based nitrating reagent has been used for the efficient nitration of arenes under mechanochemical conditions, which offers improved green metrics compared to traditional solvent-based methods. rsc.org
| Method | Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Solid-Supported Nitration | Clay-supported copper(II) nitrate or silica sulfuric acid | Improved selectivity, easier workup, reduced waste. | researchgate.netmjcce.org.mk |
| Photochemical Nitration | UV radiation, nitrate/nitrite ions | Milder reaction conditions, potential for high selectivity. | mjcce.org.mkresearchgate.netmjcce.org.mk |
| Mechanochemical Nitration | Saccharin-based nitrating reagent, ball milling | Solvent-minimized, energy-efficient, improved green metrics. | rsc.org |
Flow Chemistry Methodologies for Continuous Synthesis
The adoption of continuous flow chemistry offers significant advantages for the synthesis of nitrated aromatic compounds, including enhanced safety, improved heat and mass transfer, and greater reproducibility compared to traditional batch processes. While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles can be extrapolated from the synthesis of structurally related molecules.
For instance, the continuous flow synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO) has been successfully demonstrated, achieving high purity and yield by optimizing reaction temperature and residence time in a system combining microfluidic and tubular reactors. energetic-materials.org.cn This approach significantly shortens reaction times and improves safety and efficiency. energetic-materials.org.cn Similarly, a three-step continuous flow process for 4-fluoro-2-methoxy-5-nitrophenol involving esterification, nitration, and hydrolysis has been developed. google.com This method uses a series of coil reactors, allowing the entire sequence to be completed in minutes at room temperature, highlighting the potential for rapid, controlled, and scalable production. google.com
Applying this to this compound, a potential flow process would involve pumping a solution of the precursor, 4-fluoro-2-methylanisole, along with a nitrating agent through a heated or cooled tube or microreactor. This setup allows for precise control over temperature and residence time, which is crucial for managing the exothermic nature of nitration and controlling regioselectivity. The continuous removal of the product from the reaction zone minimizes the formation of by-products.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Nitration
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Improved safety with small reaction volumes and superior heat exchange. energetic-materials.org.cn |
| Reaction Time | Often several hours. scirp.org | Reduced to minutes or even seconds. google.com |
| Process Control | Difficult to control temperature and mixing, leading to variability. | Precise control over temperature, pressure, and residence time. energetic-materials.org.cn |
| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Easily scalable by running the system for longer periods ("scaling out"). google.com |
| Yield & Purity | May be lower due to side reactions and decomposition. | Often higher due to better control, minimizing by-product formation. energetic-materials.org.cn |
Regioselectivity and Stereochemical Control in Synthesis
The primary challenge in synthesizing this compound is achieving the correct arrangement of substituents on the benzene (B151609) ring. This involves controlling the regioselectivity of the nitration and fluorination steps, as the target molecule is achiral and thus does not require traditional stereochemical control.
The introduction of the nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. The position of the incoming nitro group is directed by the activating and deactivating effects of the substituents already present on the ring. In a precursor like 4-fluoro-2-methylanisole, the directing effects of the fluoro, methyl, and methoxy groups must be considered.
Methoxy Group (-OCH₃): Strongly activating and an ortho, para-director due to its ability to donate electron density via resonance.
Methyl Group (-CH₃): Activating and an ortho, para-director through an inductive effect and hyperconjugation.
Fluoro Group (-F): Deactivating due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. libretexts.org
In the nitration of a precursor like 4-fluoro-2-methylanisole, the position of nitration is a result of the combined influence of these groups. The methoxy group is the most powerful activating group, strongly directing the electrophile to its ortho and para positions. The methyl group provides additional activation. The reaction mechanism typically involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. youtube.com The rate-determining step is the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. nih.gov The stability of this intermediate determines the preferred position of substitution. For ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon bearing the electron-donating methoxy group, which provides significant stabilization. libretexts.org
The introduction of a fluorine atom can be accomplished through several methods, primarily categorized as electrophilic or nucleophilic fluorination.
Electrophilic Fluorination: This approach involves reacting an electron-rich aromatic precursor with an electrophilic fluorine source ("F⁺"). A variety of N-F reagents are commonly used due to their relative stability and safety compared to elemental fluorine. wikipedia.orgnih.gov Agents like Selectfluor (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts are effective for fluorinating aromatic compounds. wikipedia.orgbeilstein-journals.org The choice of reagent can influence reactivity and selectivity. For example, some N-fluoropyridinium salts exhibit high ortho-selectivity in the fluorination of phenols, an effect attributed to hydrogen bonding between the substrate and the reagent. nih.govbeilstein-journals.org
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly effective, versatile, and relatively safe crystalline solid. wikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Effective fluorinating agent, though sometimes requires higher temperatures for less reactive aromatics. beilstein-journals.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful neutral electrophilic fluorinating agent. wikipedia.org |
| N-Fluoropyridinium salts | N/A | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. nih.govbeilstein-journals.org |
Nucleophilic Fluorination: This strategy, often employed in the form of the Balz-Schiemann reaction or related methodologies, typically involves the substitution of a different group, like a diazonium salt (-N₂⁺) or a nitro group (-NO₂), with a fluoride (B91410) ion (e.g., from KF or CsF). The presence of electron-withdrawing groups ortho or para to the leaving group accelerates nucleophilic aromatic substitution. mdpi.com Modern methods using transition metal catalysts, such as palladium or copper, have expanded the scope of nucleophilic fluorination to include aryl triflates and halides under milder conditions. umich.edu
The distribution of isomers in the synthesis of this compound is highly dependent on the reaction conditions during the nitration step. Key parameters include the nitrating agent, temperature, solvent, and catalyst.
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. However, using fuming nitric acid in acetic anhydride, as demonstrated in the synthesis of 2-Fluoro-4-nitroanisole, is another common method. prepchem.com The reactivity of the nitrating system can affect selectivity; milder conditions may favor the thermodynamically more stable product.
Temperature: Nitration reactions are typically exothermic. Lower temperatures (e.g., -2°C to 0°C) are often used to control the reaction rate and prevent over-nitration or degradation of the starting material. prepchem.com Temperature can also influence the ratio of ortho to para isomers. Studies on the nitration of 2-methylpyrimidine-4,6-dione found that an optimal temperature was crucial for maximizing yield. bibliotekanauki.pl
Catalyst: In some cases, solid acid catalysts like zeolites (e.g., H-beta) or supported metal oxides can be used in place of sulfuric acid. rsc.org These catalysts can offer higher regioselectivity, cleaner reactions, and easier work-up procedures. For example, the nitration of 2-fluorotoluene (B1218778) over an H-beta catalyst showed high selectivity for a single product. rsc.org
Table 3: Effect of Reaction Conditions on Nitration of Fluorinated Aromatics
| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature | Major Product(s) & Selectivity | Reference |
|---|---|---|---|---|---|
| 2-Fluoroanisole | Fuming HNO₃ | Acetic Anhydride | -2°C to 0°C | 2-Fluoro-4-nitroanisole | prepchem.com |
| 2-Fluorotoluene | 70% HNO₃ | H-beta | 90°C | 2-Fluoro-5-nitrotoluene (90% selectivity) | rsc.org |
| 3-Fluorotoluene (B1676563) | 70% HNO₃ | H-beta | 60°C | 3-Fluoro-6-nitrotoluene (67%) & 3-Fluoro-4-nitrotoluene (30%) | rsc.org |
Compound Index
Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Methyl 3 Nitroanisole
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 4-fluoro-2-methyl-3-nitroanisole, primarily due to the presence of the strongly electron-withdrawing nitro group and the fluorine atom, a competent leaving group in this context.
Mechanism of Fluorine Displacement by Various Nucleophiles
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov In the case of this compound, a nucleophile attacks the carbon atom bearing the fluorine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. libretexts.org This stabilization is a key factor in facilitating the reaction. In the second, faster step, the fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The efficiency of this displacement can be influenced by the nature of the nucleophile. Stronger nucleophiles, such as alkoxides and amines, generally react more readily than weaker ones. numberanalytics.com The reaction is also sensitive to solvent effects, with polar aprotic solvents often enhancing the rate of reaction. nih.gov
Influence of Nitro and Methoxy (B1213986) Groups on SNAr Reactivity
The regiochemistry and rate of SNAr reactions on the anisole (B1667542) ring are profoundly influenced by the electronic effects of the nitro and methoxy groups.
Nitro Group: The nitro group (—NO₂) is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence is critical for activating the aromatic ring towards nucleophilic attack. numberanalytics.com When positioned ortho or para to the leaving group (in this case, the fluorine atom is para to the nitro group), the nitro group can directly participate in the resonance stabilization of the negative charge of the Meisenheimer intermediate. libretexts.org This significantly lowers the activation energy of the reaction, making the substitution more favorable.
The combined effect of these groups results in a highly activated system for SNAr at the fluorine-bearing carbon. The strong activation by the para-nitro group dominates, making the displacement of fluorine the most probable SNAr pathway.
Kinetic and Thermodynamic Aspects of SNAr Reactions
The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. nih.gov The rate of reaction is highly dependent on the electronic nature of the substituents on the aromatic ring and the nucleophile.
Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate |
| F | High |
| Cl | Moderate |
| Br | Moderate |
| I | Low |
This table illustrates the general trend of leaving group ability in SNAr reactions. Fluorine's high electronegativity activates the ring towards nucleophilic attack, making it a surprisingly good leaving group in this context, despite the strength of the C-F bond. masterorganicchemistry.com
Kinetic studies on analogous systems have shown that the reaction rates can be correlated with parameters such as the Hammett substituent constants (σ) for different nucleophiles, providing quantitative insight into the electronic effects at play. nih.govnih.gov Brønsted-type plots, which relate the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophile, can also be used to probe the mechanism and the degree of bond formation in the transition state. nih.govnih.govresearchgate.net
Electrophilic Aromatic Substitution (EAS) Reactivity
While the electron-deficient nature of the this compound ring makes it less susceptible to electrophilic attack compared to electron-rich aromatics, the possibility of further functionalization via electrophilic aromatic substitution (EAS) still exists, albeit under specific conditions.
Deactivating and Directing Effects of Substituents on EAS
The existing substituents on the ring collectively determine the feasibility and regioselectivity of any potential EAS reaction.
Nitro Group: The nitro group is a strong deactivating group and a meta-director for EAS. youtube.commasterorganicchemistry.com Its powerful electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making it less attractive to electrophiles.
Methoxy Group: The methoxy group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. pearson.com
Fluoro Group: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
Methyl Group: The methyl group is a weak activating group and an ortho-, para-director due to hyperconjugation.
In this compound, the powerful deactivating effect of the nitro group dominates, making the ring as a whole highly unreactive towards electrophiles. The activating effects of the methoxy and methyl groups are largely overcome.
If an EAS reaction were to occur, the directing effects of the substituents would be in conflict. The methoxy and methyl groups would direct an incoming electrophile to positions ortho and para to themselves, while the nitro group would direct it to a meta position. The fluorine atom would also direct ortho and para. The outcome of such a reaction would depend on the specific electrophile and reaction conditions, but it is likely to be sluggish and may result in a mixture of products.
Potential for Further Functionalization via EAS
Given the highly deactivated nature of the ring, forcing conditions would likely be required to achieve any further functionalization through EAS. Reactions such as nitration or sulfonation, which typically employ strong electrophiles, might be possible. youtube.commasterorganicchemistry.comlibretexts.org
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| —OCH₃ | 1 | Activating | Ortho, Para |
| —CH₃ | 2 | Activating | Ortho, Para |
| —NO₂ | 3 | Deactivating | Meta |
| —F | 4 | Deactivating | Ortho, Para |
Reduction Reactions of the Nitro Group
The reduction of the nitro group in this compound is a pivotal transformation, leading to the formation of corresponding aniline (B41778) derivatives. These products are valuable intermediates in the synthesis of various organic molecules. The course of the reduction can be controlled to yield different products, depending on the chosen reagents and reaction conditions.
Catalytic Hydrogenation Pathways to Aniline Derivatives
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. In the case of this compound, this process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. The reaction proceeds through a series of intermediates, ultimately yielding 4-fluoro-2-methyl-3-aminoanisole.
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely proceeding through nitroso and hydroxylamino intermediates before the final aniline product is formed. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can influence the reaction rate and selectivity. For instance, palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often carried out in alcoholic solvents like ethanol (B145695) or methanol (B129727) at ambient or slightly elevated temperatures and pressures.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |
| Pd/C | Ethanol | 25-50 | 1-5 | 4-Fluoro-2-methyl-3-aminoanisole |
| PtO2 | Acetic Acid | 25 | 1 | 4-Fluoro-2-methyl-3-aminoanisole |
| Raney Ni | Methanol | 50-70 | 10-20 | 4-Fluoro-2-methyl-3-aminoanisole |
Selective Reduction Strategies for Diverse Product Formation
While catalytic hydrogenation typically leads to the complete reduction of the nitro group to an amine, other reducing agents can be employed to achieve partial reduction or to favor the formation of different products. The use of certain reducing agents under controlled conditions can, in some aromatic systems, lead to the formation of azoxy, azo, or hydrazo compounds. However, for many substituted nitroaromatics, achieving high selectivity for these intermediates can be challenging.
For instance, the use of reducing agents like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) in acidic or basic media can sometimes offer different selectivity compared to catalytic hydrogenation. These methods often proceed through electron transfer mechanisms. While detailed studies specifically on this compound are not extensively documented in publicly available literature, general principles of nitroarene reduction suggest that the reaction conditions would be critical in directing the outcome. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the synthesis of hydroxylamines from nitroarenes.
Oxidative Processes and Degradation Pathways
The stability of this compound under oxidative conditions and its degradation under the influence of light or heat are important considerations for its handling, storage, and environmental fate.
Oxidation Resistance of the Aromatic Ring System
The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating nitro group. Electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack, which is a common mechanism for aromatic oxidation. The methoxy and methyl groups, being activating, somewhat counteract this effect, but the strong deactivating nature of the nitro group is dominant.
Oxidation, if forced under harsh conditions with strong oxidizing agents, would likely target the methyl group or the methoxy group rather than the aromatic ring itself. For instance, strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid could potentially oxidize the methyl group to a carboxylic acid or cleave the ether linkage of the methoxy group, though such reactions would require vigorous conditions.
Photochemical and Thermal Degradation Mechanisms
Information regarding the specific photochemical and thermal degradation pathways of this compound is limited in readily accessible sources. However, general knowledge of nitroaromatic compounds suggests potential degradation routes.
Photochemical degradation can occur upon absorption of UV light. Nitroaromatic compounds can undergo various photochemical reactions, including the reduction of the nitro group, ring cleavage, or substitution reactions, often initiated by the excitation of the nitro group to a triplet state. The presence of other functional groups can influence the specific pathways.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environments of ¹H, ¹³C, and ¹⁹F nuclei, as well as their interactions, a complete structural map can be constructed.
The ¹H NMR spectrum of 4-Fluoro-2-methyl-3-nitroanisole is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the methoxy (B1213986) group. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. The aromatic region would likely show two doublets, corresponding to H-5 and H-6. The electron-withdrawing nitro group and the fluorine atom, along with the electron-donating methoxy and methyl groups, will influence the precise chemical shifts.
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹Jcf), a characteristic feature in ¹³C NMR of organofluorine compounds.
Predicted NMR Data for this compound | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Chemical Shift (δ, ppm) | J (Hz) | | OCH₃ | ~3.9 | s | - | ~56 | - | | CH₃ | ~2.3 | s | - | ~15 | - | | C-1 | - | - | - | ~155 | - | | C-2 | - | - | - | ~125 | - | | C-3 | - | - | - | ~148 | - | | C-4 | - | - | - | ~158 | d, ¹Jcf ≈ 250 | | C-5 | ~7.2 | d | ~9 | ~115 | d, ²Jcf ≈ 20 | | C-6 | ~7.0 | d | ~9 | ~118 | d, ³Jcf ≈ 5 |
Note: The predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of the aromatic protons H-5 and H-6 would confirm their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would definitively link the proton resonances of the methyl and methoxy groups to their respective carbon signals, and the aromatic proton signals to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃, OCH₃) | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | ~1530 | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong |
| C-F Stretch | 1250 - 1020 | Strong |
Note: These are predicted frequency ranges and may vary in the actual experimental spectrum.
The presence of strong bands for the nitro group (asymmetric and symmetric stretches) would be a prominent feature in the IR spectrum. The C-F stretching vibration typically gives a strong absorption in the fingerprint region. The C-O stretching of the aryl ether and the various C-H and C=C vibrations of the substituted benzene ring would also be observable.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry serves as a powerful tool for determining the molecular weight and probing the structural components of this compound. Through ionization and subsequent analysis of fragment ions, a comprehensive picture of its molecular framework can be constructed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the precise elemental composition of a molecule by measuring its mass with a high degree of accuracy. The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms (C₈H₈FNO₃).
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₈FNO₃ |
| Monoisotopic Mass | 185.0488 u |
| Calculated m/z | 185.0488 |
| Ion Species | [M+H]⁺, [M]⁺• |
Note: This data is theoretical and based on the chemical formula.
Fragmentation Pattern Analysis for Structural Elucidation
The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint, revealing the connectivity of its atoms. While specific experimental data is not publicly available, a predictive analysis based on established fragmentation rules for aromatic nitro compounds and anisoles allows for the postulation of a likely fragmentation pathway.
Upon electron ionization, the molecule is expected to form a molecular ion peak. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃) from the anisole (B1667542) moiety, and the methoxy group (OCH₃). The aromatic ring itself can also undergo characteristic fragmentation.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Postulated Fragment Ion | Likely Neutral Loss |
| 185 | [C₈H₈FNO₃]⁺• | - |
| 168 | [C₈H₅FO₃]⁺ | •CH₃ |
| 155 | [C₇H₅FO₂]⁺ | •OCH₃ |
| 139 | [C₈H₈FO]⁺ | •NO₂ |
| 125 | [C₇H₅F]⁺• | CO, •NO₂ |
| 109 | [C₆H₄F]⁺ | CH₃, •NO₂ |
Note: This table represents a theoretical prediction of the fragmentation pattern.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, we can predict its likely solid-state characteristics based on the structures of analogous molecules.
Determination of Crystal Packing and Intermolecular Interactions
Table 3: Predicted Intermolecular Interactions in the Crystal Lattice of this compound
| Type of Interaction | Description |
| Dipole-Dipole Interactions | Arising from the polar C-F and C-NO₂ bonds. |
| C-H···O Hydrogen Bonds | Involving aromatic or methyl C-H donors and nitro oxygen acceptors. |
| C-H···F Hydrogen Bonds | Involving aromatic or methyl C-H donors and the fluorine acceptor. |
| π-π Stacking | Interactions between the electron clouds of adjacent aromatic rings. |
Note: These are predicted interactions based on the molecular structure.
Bond Lengths and Angles Analysis
The precise bond lengths and angles of this compound in the solid state would be determined by X-ray diffraction. In the absence of experimental data, theoretical values can be estimated based on standard bond lengths and the effects of substituent groups on the benzene ring. The C-F, C-N, and C-O bond lengths will be of particular interest, as will the bond angles around the substituted carbon atoms of the aromatic ring, which may show some deviation from the ideal 120° due to steric and electronic effects of the substituents.
Table 4: Predicted Key Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-NO₂ Bond Length | ~1.47 Å |
| C-OCH₃ Bond Length | ~1.36 Å (aromatic C-O), ~1.42 Å (O-CH₃) |
| C-C-C Angle (in ring) | ~120° (with minor deviations) |
| F-C-C Angle | ~119° |
| O-N-O Angle | ~125° |
Note: These values are theoretical estimations based on related structures and chemical principles.
Derivatization and Synthetic Utility of 4 Fluoro 2 Methyl 3 Nitroanisole
Synthesis of Functionalized Aromatic Compounds
The strategic placement of electron-withdrawing and electron-donating groups on the aromatic ring of 4-Fluoro-2-methyl-3-nitroanisole makes it an ideal starting material for the synthesis of various functionalized aromatic compounds. The presence of the nitro group and the fluorine atom activates the ring towards nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into other functional groups.
Precursor for Substituted Aniline (B41778) Derivatives
One of the most significant applications of this compound is its role as a precursor for a variety of substituted aniline derivatives. The nitro group can be selectively reduced to an amino group under various reaction conditions, yielding 4-fluoro-2-methyl-3-aminoanisole. This aniline derivative serves as a versatile intermediate for further functionalization.
The amino group can undergo a range of chemical transformations, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a wide variety of substituents onto the aromatic ring. For instance, a patent describes the preparation of 4-fluoro-N-methyl-3-nitroaniline from 4-fluoro-3-nitroaniline, highlighting the feasibility of N-alkylation in such systems. google.com
Table 1: Potential Aniline Derivatives from this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Fe, NH4Cl, EtOH/H2O, reflux2. Ac2O, Pyridine (B92270) | N-(4-fluoro-3-methoxy-2-methylphenyl)acetamide |
| This compound | 1. H2, Pd/C, EtOH2. NaNO2, HCl, 0 °C; then KI | 4-Fluoro-3-iodo-2-methylanisole |
| This compound | 1. SnCl2, HCl2. PhCHO, EtOH, reflux | (E)-N-benzylidene-4-fluoro-3-methoxy-2-methylaniline |
This table presents plausible synthetic transformations based on established chemical principles.
Intermediate for Heterocyclic Compound Synthesis
The derivatives of this compound, particularly the corresponding anilines, are valuable intermediates in the synthesis of a diverse range of heterocyclic compounds. nih.gov The presence of multiple reaction sites on the aniline derivative allows for the construction of various ring systems, which are key structural motifs in many pharmaceuticals and biologically active compounds.
For example, the 1,2-diamine that can be generated from further derivatization of the aniline can be condensed with dicarbonyl compounds to form quinoxalines. Similarly, reaction with appropriate reagents can lead to the formation of benzimidazoles, benzothiazoles, and other fused heterocyclic systems. The synthesis of fluorinated heterocycles is an area of significant interest in medicinal chemistry. nih.govresearchgate.net
Generation of Diverse Fluoroaromatic Building Blocks
The fluorine atom in this compound, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, thiolates, and amines, leading to the generation of a wide range of diverse fluoroaromatic building blocks. sigmaaldrich.comalfa-chemistry.com
This reactivity provides a powerful tool for introducing new functional groups at the 4-position of the ring, further expanding the synthetic utility of this scaffold. The resulting products can then be used in subsequent synthetic steps to construct more complex molecules. The introduction of fluorine into organic molecules can significantly impact their biological properties. mdpi.com
Table 2: Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagents and Conditions | Product |
| Sodium methoxide (B1231860) | NaOMe, MeOH, reflux | 2,4-Dimethoxy-6-methylnitrobenzene |
| Sodium thiophenoxide | NaSPh, DMF, 80 °C | 2-Methyl-3-nitro-4-(phenylthio)anisole |
| Piperidine | Piperidine, K2CO3, DMSO, 100 °C | 1-(2-Methoxy-6-methyl-5-nitrophenyl)piperidine |
This table illustrates potential SNAr reactions based on the known reactivity of activated fluoroaromatic compounds.
Application in Multistep Organic Synthesis
Beyond its use in generating functionalized building blocks, derivatives of this compound can serve as key scaffolds in more complex, multistep organic syntheses.
Chiral Auxiliary Development from Derivatives
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. sigmaaldrich.com Chiral amines are a common class of chiral auxiliaries. The aniline derivatives obtained from this compound can be resolved into their respective enantiomers or derivatized with chiral reagents to produce novel chiral auxiliaries.
While direct examples using derivatives of this compound are not prevalent in the literature, the principles of chiral auxiliary design suggest that the unique electronic and steric properties of these fluorinated anilines could offer advantages in certain asymmetric transformations. The development of fluorinated chiral auxiliaries is an active area of research. bioorganica.com.uacyu.frnih.gov
Scaffold for Complex Molecular Architectures
The highly functionalized aromatic ring of this compound and its derivatives provides a robust scaffold upon which complex molecular architectures can be constructed. The various functional groups can be manipulated in a controlled and sequential manner to build intricate three-dimensional structures.
For example, the aniline derivative can be a starting point for the synthesis of complex natural products or pharmaceutical agents. The fluorine atom can be retained to modulate the physicochemical properties of the final molecule or can be displaced via SNAr to introduce further complexity. The synthesis of complex molecules often relies on the strategic use of C-H functionalization and nucleophilic aromatic substitution. nih.gov
Exploration of Chemical Space Through Derivatization
Combinatorial Chemistry Approaches for Analogue Generation
Combinatorial chemistry offers a powerful platform for the rapid synthesis of large, structured libraries of compounds from a common building block like this compound. The primary synthetic handle on this molecule is the nitro group, which can be readily reduced to an aniline derivative, 4-fluoro-2-methyl-3-aminoanisole. This amino group serves as a key point of diversification.
One common combinatorial approach involves the acylation of the newly formed aniline with a diverse set of carboxylic acids or sulfonyl chlorides. This can be performed using parallel synthesis techniques, where the aniline is dispensed into an array of reaction vessels, and a different acylating agent is added to each. This strategy allows for the generation of a large library of amide or sulfonamide derivatives in a single, streamlined process.
Another powerful technique is reductive amination. The aniline derived from this compound can be reacted with a library of aldehydes or ketones in the presence of a reducing agent to produce a wide array of secondary and tertiary amine analogues.
The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be targeted under specific conditions or can be used to modulate the reactivity of the adjacent nitro group during the initial synthetic steps.
Below is a representative table illustrating a hypothetical combinatorial library generated from this compound.
| Scaffold | R1 Group (Acylating Agent) | Resulting Derivative |
| 4-Fluoro-2-methyl-3-aminoanisole | Acetyl chloride | N-(4-fluoro-2-methoxy-6-methylphenyl)acetamide |
| 4-Fluoro-2-methyl-3-aminoanisole | Benzoyl chloride | N-(4-fluoro-2-methoxy-6-methylphenyl)benzamide |
| 4-Fluoro-2-methyl-3-aminoanisole | Cyclopropanecarbonyl chloride | N-(4-fluoro-2-methoxy-6-methylphenyl)cyclopropanecarboxamide |
| 4-Fluoro-2-methyl-3-aminoanisole | Thiophene-2-carbonyl chloride | N-(4-fluoro-2-methoxy-6-methylphenyl)thiophene-2-carboxamide |
Structure-Activity Relationship (SAR) Studies on Derivatives
Following the synthesis of a library of derivatives, structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure influence biological activity. This iterative process is crucial for optimizing the lead compound.
The initial screening of the generated library against a specific biological target provides a set of "hits." The SAR is then developed by comparing the activity of these hits with their chemical structures. For instance, in our hypothetical library of amide derivatives, one might observe that derivatives containing small, aliphatic acyl groups exhibit higher potency than those with bulky, aromatic groups. This would suggest that the binding pocket of the target protein has limited space in that region.
Further SAR exploration could involve modifying the electronic properties of the acyl group. For example, a series of benzoyl derivatives with electron-donating or electron-withdrawing substituents on the phenyl ring could be synthesized. If derivatives with electron-withdrawing groups at the para-position show enhanced activity, it would indicate that a localized region of negative electrostatic potential in the binding pocket is favorable for interaction.
The methyl group on the core scaffold can also be a subject of SAR studies. Analogues where the methyl group is replaced with other small alkyl groups (e.g., ethyl, isopropyl) or even a hydrogen atom can be synthesized to probe the steric and electronic requirements at this position.
The fluorine atom's contribution is also a key aspect of SAR. Its replacement with other halogens or a hydrogen atom can reveal the importance of its electronegativity and size for biological activity.
The findings from these SAR studies are then used to design the next generation of analogues, leading to a more focused and potent set of compounds. A summary of hypothetical SAR findings could be tabulated as follows:
| Position of Modification | Modification | Observed Activity | Inference |
| 3-Position (Amide) | Small alkyl amides | High | Steric constraints in the binding pocket. |
| 3-Position (Amide) | Aromatic amides with para-electron-withdrawing groups | Moderate to High | Favorable interaction with an electron-deficient region of the target. |
| 2-Position | Replacement of methyl with ethyl | Decreased | Steric hindrance at this position is detrimental to activity. |
| 4-Position | Replacement of fluorine with chlorine | Significantly Decreased | The high electronegativity of fluorine is crucial for binding. |
Through the cyclical process of combinatorial synthesis and SAR analysis, the chemical space around the this compound scaffold can be effectively explored to develop optimized molecules with desired therapeutic properties.
Non Clinical Applications and Materials Science Relevance
Precursor in Material Science Research
Detailed searches of materials science literature and patent databases did not yield specific research findings for the use of 4-Fluoro-2-methyl-3-nitroanisole as a direct precursor in the development of new materials. The following subsections detail the specific areas of investigation where no documented applications were found.
There is no available research in the public domain that describes the use of this compound as a monomer in polymerization reactions. The reactive sites on the molecule could theoretically be modified for incorporation into a polymer backbone, but no such studies have been published.
While nitroanilines and related aromatic compounds are often precursors in the synthesis of azo dyes and other colorants, there is no specific literature detailing the use of this compound for the creation of dyes or pigments.
Fluorinated and nitrated benzene (B151609) derivatives are sometimes explored for their potential in electronic materials, such as organic semiconductors or dielectrics. However, there are no published studies or patents that identify this compound as a component in the formulation or synthesis of electronic materials.
Chemical Probes and Reagents in Research
The structural features of this compound, particularly the fluorine atom, suggest potential utility as a specialized chemical tool in research. Despite this, its application in these areas appears to be undocumented in the scientific literature.
The presence of a fluorine atom could theoretically allow this compound to be used as a ¹⁹F NMR tag or a tracer in other analytical methods. No research has been found that demonstrates or proposes this application.
While it is available from chemical suppliers as a laboratory chemical, there is no evidence in the scientific literature of this compound being used as a key reagent or substrate in the development of new organic synthesis methodologies. Its reactivity and synthetic potential have not been the subject of dedicated studies.
Environmental and Analytical Chemistry Context
The study of "this compound" within environmental and analytical chemistry is primarily contextual, drawing from the broader knowledge of nitroaromatic compounds. Nitroaromatic compounds have been extensively used in industrial applications, leading to their presence in various environmental systems. nih.gov Consequently, understanding their environmental fate and developing analytical methods for their detection are significant areas of research. nih.govnih.gov
Degradation Studies in Environmental Matrices
Specific degradation studies for this compound in environmental matrices such as soil and water are not extensively documented in publicly available literature. However, the degradation of nitroaromatic compounds, in general, is a subject of considerable investigation due to their potential toxicity and persistence in the environment. nih.govresearchgate.net
The environmental persistence of nitroaromatic compounds is largely attributed to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative degradation. researchgate.net The presence of a fluorine atom, as in this compound, can further influence its degradation, potentially making the compound more recalcitrant to microbial breakdown. researchgate.net
Degradation of nitroaromatic compounds can occur through both biotic and abiotic pathways. Biotic degradation often involves the reduction of the nitro group to an amino group, which can then be further metabolized. nih.gov Abiotic degradation can be influenced by factors such as photolysis and hydrolysis, with the rates being highly dependent on the specific chemical structure and environmental conditions. researchgate.net
Table 1: General Degradation Pathways for Nitroaromatic Compounds in Environmental Matrices
| Degradation Pathway | Description | Influencing Factors |
| Biotic Degradation | Microbial transformation, often initiated by the reduction of the nitro group. | Presence of adapted microorganisms, oxygen levels, nutrient availability. |
| Abiotic Degradation | Chemical or physical processes such as photolysis (degradation by light) and hydrolysis (reaction with water). | pH, temperature, presence of photosensitizers. |
This table provides a generalized overview of degradation pathways for nitroaromatic compounds, as specific data for this compound is limited.
Analytical Standards for Related Compounds
While this compound is not commonly cited as a primary analytical standard, it can serve as a reference material in analytical studies of related nitroaromatic compounds. The determination of nitroaromatic compounds in environmental samples often requires sensitive and selective analytical methods due to their low concentrations and the complexity of the sample matrices. thermofisher.com
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques used for the analysis of nitroaromatic compounds. thermofisher.com In these methods, analytical standards are crucial for the accurate identification and quantification of the target analytes. A compound like this compound could be used as an internal standard or as part of a mixture of standards for method development and validation, particularly in the analysis of other substituted nitroanisoles or fluoro-nitroaromatic compounds.
The selection of an analytical standard depends on several factors, including its purity, stability, and structural similarity to the analytes of interest. The unique substitution pattern of this compound would make it a useful marker for distinguishing it from other isomers in a complex mixture.
Table 2: Common Analytical Techniques for Nitroaromatic Compounds
| Analytical Technique | Principle | Common Detector |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | UV-Visible, Diode Array, Mass Spectrometry |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry |
This table outlines common analytical techniques for which a compound like this compound could potentially serve as an analytical standard for related compounds.
Emerging Research Directions and Future Outlook
Development of Novel Catalytic Systems for Synthesis
The synthesis of nitroaromatic compounds like 4-Fluoro-2-methyl-3-nitroanisole traditionally relies on mixed-acid nitration (a combination of nitric and sulfuric acids), a process fraught with challenges including low selectivity, over-nitration, and the generation of hazardous waste. researchgate.net Current research is intensely focused on developing novel catalytic systems that offer cleaner, more efficient, and highly selective alternatives.
A significant area of development is the use of solid acid catalysts. researchgate.netrsc.org These materials offer a highly regioselective and environmentally friendly pathway for the nitration of aromatic substrates. researchgate.netrsc.org Research on the nitration of fluorotoluenes, which are structurally related to the precursors of this compound, has shown promising results with catalysts like zeolite H-beta, molybdenum oxide on silica (B1680970) (MoO₃/SiO₂), and iron/molybdenum on silica (Fe/Mo/SiO₂). researchgate.netrsc.org These catalysts demonstrate high conversion rates and selectivity under milder conditions than traditional methods. researchgate.netrsc.org For instance, the nitration of 3-fluorotoluene (B1676563) using an H-beta catalyst showed over 79% conversion with high selectivity at 60°C. researchgate.netrsc.org A key advantage of these solid catalysts is their stability and reusability; the H-beta catalyst showed no significant loss in activity or selectivity even after five recycling runs, highlighting its potential for more sustainable industrial processes. researchgate.netrsc.org
| Catalyst System | Substrate Example | Key Findings | Reference |
| **Solid Acid Catalysts (e.g., H-beta, MoO₃/SiO₂) ** | Fluorotoluenes | High regioselectivity; Milder reaction conditions (60-90°C); Catalyst is recyclable and stable, offering a greener alternative to mixed acids. | researchgate.netrsc.org |
| N₂O₅ with MoO₃–SiO₂ Catalyst | Various Aromatics | Efficient nitration under mild conditions; MoO₃ loading can be varied to optimize surface properties and catalytic activity. | researchgate.net |
| Catalyst-Free Nitric Acid | Various Aromatics | Eliminates catalyst-related waste and recycling steps; Reaction is self-catalyzed by aqueous nitric acid. | frontiersin.org |
This table presents a summary of findings on novel catalytic systems for nitration, a key reaction in the synthesis of compounds like this compound. The data is based on studies of structurally similar aromatic compounds.
Further research is also exploring catalyst-free systems that utilize aqueous nitric acid as both the nitrating agent and a self-catalyst, completely eliminating catalyst-related disposal and regeneration steps. frontiersin.org These advancements in catalysis are pivotal for the future synthesis of this compound, promising more economical and environmentally benign production routes.
Integration with Automated Synthesis Platforms
The evolution of automated synthesis, particularly through continuous flow chemistry, is set to revolutionize the production of fine chemicals, including this compound. syrris.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, especially for potentially hazardous reactions like nitration. ewadirect.com These advantages include superior heat and mass transfer, smaller reaction volumes, and enhanced safety, which are critical for controlling highly exothermic nitration processes. ewadirect.commdpi.com
Automated flow systems enable rapid screening and optimization of reaction parameters such as temperature, pressure, stoichiometry, and residence time. syrris.com This allows chemists to quickly identify the ideal conditions for synthesizing this compound with high yield and purity. Furthermore, these platforms can integrate multiple synthetic steps and downstream processes like work-up and purification, creating a more efficient, streamlined workflow. syrris.com The high level of automation can also permit remote operation, improving operator safety. nih.gov
The combination of flow chemistry with other enabling technologies like artificial intelligence (AI) and machine learning is a key future trend. syrris.comspectroscopyonline.com AI algorithms can analyze data from automated experiments to predict reaction outcomes and suggest new synthetic routes, accelerating the discovery and scale-up of novel compounds derived from this compound. spectroscopyonline.com This integration promises not only to improve the efficiency and safety of its synthesis but also to expand the accessible chemical space for new discoveries. syrris.com
Advanced Spectroscopic Techniques for In-situ Monitoring
A deep understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. perkinelmer.com Advanced spectroscopic techniques are increasingly being used for real-time, in-situ monitoring of chemical reactions, providing unprecedented insights that are not achievable through offline sampling. perkinelmer.comrsc.org
A variety of methods, including Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can be integrated directly into reaction vessels or flow reactors. rsc.org FT-IR spectroscopy, for example, can track the consumption of reactants and the formation of products in real time by monitoring their characteristic vibrational modes. perkinelmer.com For very fast reactions, techniques like time-resolved infrared (TRIR) spectroscopy can provide detailed information on ultrafast timescales. numberanalytics.com
FlowNMR spectroscopy has emerged as a particularly powerful tool for non-invasive, real-time reaction monitoring. rsc.org By integrating flow tubes into standard NMR spectrometers, researchers can obtain detailed structural and quantitative information about all species in a reaction mixture as the reaction proceeds, without disturbing the system. rsc.org This allows for the accurate determination of reaction kinetics and the identification of transient intermediates, which is crucial for elucidating complex reaction mechanisms. rsc.org The coupling of these spectroscopic techniques with chemometrics and machine learning algorithms further enhances the ability to analyze the large, complex datasets generated, leading to more robust process control and optimization. numberanalytics.com
| Spectroscopic Technique | Information Provided | Advantages for In-situ Monitoring | Reference |
| FT-IR Spectroscopy | Real-time concentration of reactants/products; Reaction kinetics. | Fast scan capabilities; Provides specific chemical information on functional groups. | perkinelmer.com |
| FlowNMR Spectroscopy | Detailed structural information; Quantitative analysis of all species; Reaction kinetics and mechanisms. | Non-invasive; Provides highly detailed information on molecular structure; Reduces cost by using standard probes. | rsc.org |
| 2D-IR Spectroscopy | Molecular interactions; Structural changes during a reaction. | Provides deep insights into reaction mechanisms and molecular dynamics. | numberanalytics.com |
| Raman Spectroscopy | Real-time monitoring of chemical bonds and molecular structure. | Complements IR spectroscopy; Can be used in aqueous solutions. | rsc.org |
| Hyphenated Methods (e.g., Chromatography-IR) | Separation and identification of complex reaction mixtures and intermediates. | Combines the separation power of chromatography with the specificity of IR spectroscopy. | numberanalytics.com |
This table outlines advanced spectroscopic techniques applicable for the real-time monitoring of the synthesis of this compound, detailing the type of data each provides and its benefits.
Sustainable Chemistry and Circular Economy Considerations
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, aiming to reduce environmental impact and maximize resource efficiency. rsc.orgresearchgate.net The synthesis and use of this compound are being re-evaluated through this lens, with a focus on developing more sustainable practices.
A primary goal is to replace hazardous reagents and solvents. dergipark.org.tr As mentioned, the move from traditional mixed-acid nitration to solid acid catalysts is a significant step forward, reducing corrosive and toxic waste. researchgate.netrsc.org Research into using water as a solvent for organic reactions, where feasible, represents another key green approach. nih.gov Catalyst-free reactions performed in water can dramatically improve the environmental profile of a synthetic process. nih.gov
The concept of a circular economy involves designing processes where waste is minimized and materials are reused. In the context of catalysis, developing highly stable and reusable catalysts, such as the Pd@SBA-15 catalyst used for continuous-flow hydrogenation of nitroaromatics, is a prime example. mdpi.com Such catalysts can be used for extended periods without significant loss of activity, minimizing waste and reducing costs. mdpi.com Applying these principles to the entire lifecycle of this compound—from its synthesis using greener routes to its application in products that are designed for recycling or benign degradation—is a critical aspect of its future development. This approach not only addresses environmental concerns but also enhances economic viability through improved process economics. rsc.orgresearchgate.net
Role in Future Chemical Technologies and Discoveries
This compound, with its unique arrangement of functional groups (fluoro, methyl, nitro, and methoxy), is a valuable building block for the synthesis of more complex molecules. Its future role is likely to be significant in the development of new materials and biologically active compounds.
Fluorinated organic compounds are of immense interest in medicinal chemistry and agrochemistry. nih.govmdpi.com The inclusion of fluorine atoms can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.com Consequently, derivatives of this compound could serve as key intermediates for novel pharmaceuticals, such as anticancer agents, or for advanced herbicides. nih.govmdpi.com For example, other fluorinated quinone derivatives have been synthesized and shown to have potential as anticancer compounds. nih.gov
Beyond life sciences, nitroaromatic compounds are precursors to a wide range of materials. They are fundamental in the production of dyes, polymers, and energetic materials. researchgate.netresearchgate.net The specific substitution pattern of this compound could be exploited to create specialty polymers or high-end resins with tailored thermal or optical properties. google.com As synthetic methodologies become more sophisticated, the ability to precisely functionalize this compound will unlock new avenues for discovery, positioning it as a key component in the toolbox for chemists creating the next generation of advanced materials and technologies.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-Fluoro-2-methyl-3-nitroanisole, and how can competing regioselectivity be minimized?
Methodological Answer:
The synthesis typically involves nitration of 4-Fluoro-2-methylanisole (CAS 399-54-2; MW 140.15) . Key considerations:
- Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor electrophilic aromatic substitution. Monitor temperature to avoid over-nitration.
- Regioselectivity : The methyl and methoxy groups are ortho/para-directing, while fluorine is meta-directing. Computational modeling (DFT) can predict the dominant nitro group position. Validate with HPLC or GC-MS to quantify byproducts like 4-Fluoro-2-methyl-5-nitroanisole .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the desired isomer.
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer:
The compound’s reactivity in SNAr is governed by:
- Electronic Effects : The nitro group strongly deactivates the ring, making the para-fluorine position susceptible to attack. The methoxy group (electron-donating) offsets deactivation at adjacent positions.
- Steric Hindrance : The methyl group at C2 impedes nucleophilic access to C3/C5. Use bulky nucleophiles (e.g., tert-butylamine) to test steric limitations.
- Experimental Design :
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
Methodological Answer:
- ¹H NMR :
- ¹⁹F NMR : A singlet near δ -110 ppm indicates no adjacent protons .
- IR : Nitro symmetric/asymmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
Advanced: How can contradictory literature data on the thermal stability of this compound be resolved?
Methodological Answer:
Contradictions may arise from impurities or isomer coexistence. Resolve via:
- DSC/TGA Analysis : Measure decomposition onset temperature under inert atmosphere (N₂, 10°C/min). Compare with pure standards .
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 1 month. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Quantum Chemistry : Calculate bond dissociation energies (BDEs) for C-NO₂ and C-F bonds using Gaussian09 (B3LYP/6-31G**) to predict stability .
Basic: What are the recommended handling and storage protocols for this compound to prevent decomposition?
Methodological Answer:
- Storage : Keep in amber vials at -20°C under argon. Avoid exposure to light (nitro compounds are photolabile) .
- Handling : Use PPE (nitrile gloves, N95 mask) due to potential irritancy (Skin Irrit. Category 2) .
- Stability Testing : Perform periodic NMR checks (every 6 months) to detect hydrolytic byproducts (e.g., 4-Fluoro-2-methyl-3-nitrophenol) .
Advanced: How does the nitro group in this compound affect its electrochemical reduction potential in non-aqueous media?
Methodological Answer:
- Cyclic Voltammetry (CV) : Use a glassy carbon electrode in acetonitrile (0.1 M TBAPF₆). The nitro group exhibits a reduction peak at ~-1.2 V vs. Ag/AgCl. Compare with 4-Fluoro-2-methylanisole (no reduction in this window) .
- Mechanistic Insight : The reduction involves a 4-electron process to the hydroxylamine derivative. DFT calculations (solvent: PCM) can map the transition states .
Basic: What are the key challenges in scaling up the synthesis of this compound for bulk research use?
Methodological Answer:
- Exothermicity Control : Nitration is highly exothermic. Use jacketed reactors with automated cooling (ΔT ≤ 5°C).
- Byproduct Management : Optimize stoichiometry (HNO₃:substrate = 1.1:1) to minimize di-nitration.
- Yield Optimization : Pilot batches (100 g scale) typically achieve 65–70% yield; recrystallization (ethanol/water) improves purity to >98% .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate substituents (e.g., logP, polar surface area) with antifungal activity .
- Docking Studies : Target lanosterol 14α-demethylase (CYP51) for antifungal agents. The nitro group may coordinate heme iron .
- In Vitro Validation : Test against Candida albicans (MIC assay; compare with fluconazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
